molecular formula C18H14FN5S B2927412 3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-43-9

3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2927412
CAS RN: 863460-43-9
M. Wt: 351.4
InChI Key: GARHMOHOPVSBRU-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is a chemical compound. It is related to a class of compounds that are being investigated for their potential therapeutic applications .

Scientific Research Applications

Synthetic Methods and Structural Characterization

Research into triazolopyrimidine derivatives often focuses on their synthesis and structural analysis. For example, studies have reported on the synthesis of various derivatives through condensation reactions, highlighting the versatility of triazolopyrimidines as scaffolds for further chemical modification. Such works detail the crystalline structure of these compounds, achieved through techniques like X-ray diffraction, and discuss their spectroscopic properties, including NMR and IR spectroscopy. These analyses are crucial for understanding the compound's reactivity and potential interactions with biological targets (Lahmidi et al., 2019).

Biological Activity and Pharmacological Potential

Triazolopyrimidines are noted for their wide range of pharmacological activities. They have been studied as anticancer, antimicrobial, and anti-tubercular agents, among others. The structure-activity relationships (SARs) derived from these studies inform the design of molecules with improved efficacy and selectivity for specific biological targets. The versatility of the triazolopyrimidine scaffold allows for the development of compounds with varied functional groups, enhancing their application in drug discovery and development (Merugu et al., 2022).

Antimicrobial Applications

Certain derivatives of triazolopyrimidines have been specifically synthesized for their antimicrobial properties. Research has demonstrated the potential of these compounds to inhibit the growth of various bacterial strains, including resistant ones. This makes triazolopyrimidines valuable candidates for the development of new antibiotics, addressing the growing concern of antimicrobial resistance (Abdel-Rahman et al., 2009).

Chemical and Physical Properties

The chemical and physical properties of triazolopyrimidine derivatives, such as their electron density and hydrogen bonding capabilities, have been studied to understand their potential applications further. These properties are essential for predicting the behavior of these compounds in biological systems and their interactions with other molecules, which is critical for designing effective drugs (Salem et al., 2015).

properties

IUPAC Name

3-(4-fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-4-2-3-5-13(12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARHMOHOPVSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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